![molecular formula C13H26N2O B5865301 2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)

2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

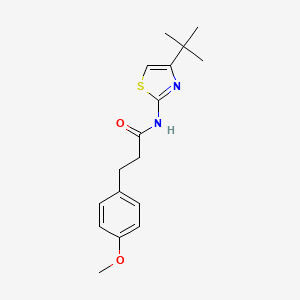

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multistep reactions, starting from key bromophenyl precursors and employing conditions optimized for reaction temperature and time. For example, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol can be prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with an outcome demonstrating the efficiency of such synthetic routes (Wang Jin-peng, 2013).

Molecular Structure Analysis

Theoretical investigations into the molecular structure of related compounds, using density functional theory (DFT) and other quantum chemical calculations, provide insights into the vibrational frequencies, molecular stability, and electronic properties. Such studies reveal the hyperconjugative interactions and charge delocalization within the molecule, contributing to a comprehensive understanding of its structural features (R. Mekala et al., 2015).

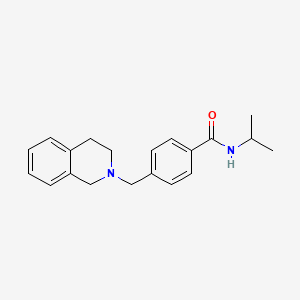

Chemical Reactions and Properties

The reactivity of piperazine derivatives is influenced by their functional groups, leading to a variety of chemical reactions. For instance, the aminomethylation reactions and subsequent transformations into different derivatives highlight the compound's versatility in synthetic chemistry. Such processes are fundamental in exploring the compound's potential applications in medicinal chemistry and other fields (N. Z. Akopyan et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline forms and solubility, can be determined through crystallography and solubility studies. These properties are crucial for understanding the material's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal in determining a compound's utility in broader chemical synthesis and applications. Theoretical and experimental studies on similar piperazine compounds have shed light on their electronic properties, including HOMO and LUMO energies, NLO properties, and NMR chemical shifts, offering a detailed view of their chemical behavior (R. Mekala et al., 2015).

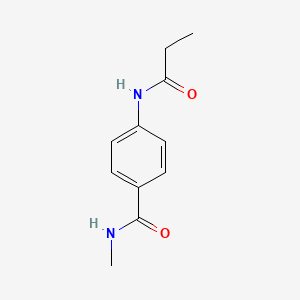

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol are muscarinic receptors , specifically the M1 and M3 subtypes . These receptors play a crucial role in the regulation of heart rate and smooth muscle contraction.

Biochemical Pathways

The compound affects the cholinergic-nitric oxide signaling pathway . By interacting with muscarinic receptors, it influences the regulation of vascular tension and induces a concentration-dependent relaxation .

Pharmacokinetics

It is known that the compound was administered byintravenous and intracerebroventricular routes to evaluate its effects

Action Environment

The environment can influence the action, efficacy, and stability of the compound. It is known that the compound’s cardiovascular effects can be attenuated by intravenous pretreatment with L-NAME (a nitric oxide synthase inhibitor), atropine (a nonselective muscarinic receptor antagonist), pirenzepine, and 4-DAMP (muscarinic M1 and M3 subtype receptor antagonists, respectively) .

Propiedades

IUPAC Name |

2-[4-(cyclohexylmethyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h13,16H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTBAKXZCQCARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCN(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)

![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)

![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)

![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)

![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)

![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)

![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)

![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)

![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)